N-{[4-(2,5-dimethylphenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide} is a complex organic compound characterized by its intricate molecular structure and potential applications in medicinal chemistry. This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties.
Source: The compound's detailed structural information can be found in chemical databases and literature that focus on novel synthetic compounds and their biological evaluations .
Classification: It is classified as a triazole derivative due to the presence of the 1,2,4-triazole ring in its structure. Additionally, it features a furan carboxamide moiety and multiple aromatic rings, which contribute to its chemical properties and biological activity.
The synthesis of N-{[4-(2,5-dimethylphenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide} involves several key steps:
Technical details regarding specific reaction conditions (e.g., solvents, temperatures) and yields are typically documented in experimental protocols found in synthetic organic chemistry literature.
The molecular structure of N-{[4-(2,5-dimethylphenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide} is complex:
Property | Data |
---|---|
Molecular Formula | C34H31N6O3S2 |
Molecular Weight | 654.79 g/mol |
SMILES Representation | Cc1ccc(C)c(c1)n1c(CNC(c2cccs2)=O)nnc1SCC(N1C(CC(c2ccc(cc2)OC)=N1)c1ccc(cc1)F)=O |
LogP | 6.4319 |
The compound features a racemic mixture indicating that it exists in two enantiomeric forms. The presence of multiple aromatic rings and heterocycles contributes to its potential for interaction with biological targets.
The reactivity of N-{[4-(2,5-dimethylphenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide} can be analyzed through various chemical reactions:
These reactions are essential for understanding the compound's stability and potential transformations during biological interactions.
The mechanism of action for N-{[4-(2,5-dimethylphenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide} likely involves:
Data regarding specific targets and pathways would typically be derived from pharmacological studies or high-throughput screening assays.
The physical properties of N-{[4-(2,5-dimethylphenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide} include:
Chemical properties include reactivity towards nucleophiles and electrophiles due to functional groups present in its structure.
N-{[4-(2,5-dimethylphenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-y l)-4,5-dihydro - 1H-pyrazol - 1 - yl]- 2 - oxoethyl }sulfanyl) - 4H - 1 , 2 , 4 - triazol - 3 - yl]methyl}furan - 2 - carboxamide} has potential applications in:
Research into this compound's efficacy and safety profile would be essential for advancing its applications in medicinal chemistry.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4